molecular formula C9H8FNO4 B1461749 Methyl 5-fluoro-2-methyl-3-nitrobenzoate CAS No. 697739-03-0

Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Cat. No.: B1461749
CAS No.: 697739-03-0
M. Wt: 213.16 g/mol
InChI Key: QOEAMLSLLJPIRF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0, molecular formula: C₉H₈FNO₄) is a fluorinated aromatic ester with a nitro group at the 3-position, a methyl group at the 2-position, and a fluorine atom at the 5-position. This compound is a critical intermediate in pharmaceutical synthesis, notably in the scalable production of the PARP inhibitor rucaparib . Its structural features—such as the electron-withdrawing nitro and fluorine groups—enhance reactivity in nucleophilic substitution and reduction reactions, making it valuable for constructing polycyclic scaffolds in drug development .

Properties

IUPAC Name

methyl 5-fluoro-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEAMLSLLJPIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657858
Record name Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697739-03-0
Record name Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697739-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Reaction Mixture

The nitration step involves the reaction of 5-fluoro-2-methylbenzoic acid with a nitrating mixture composed of:

  • Concentrated sulfuric acid (H₂SO₄), preferably 94–100 wt%, optimally 95–100 wt%.
  • Oleum (fuming sulfuric acid), containing 50–70 wt% SO₃, preferably 60–70 wt%.
  • Fuming nitric acid (HNO₃), with 95–100 wt% concentration, optimally 98–100 wt%.

The nitrating mixture is prepared by mixing these components in specific molar ratios relative to the substrate (compound of formula (1)).

Molar Ratios of Reagents

Reagent Molar Equivalent Range (relative to substrate) Preferred Range
Concentrated sulfuric acid 4 to 12 4 to 6
Oleum 1 to 4 2 to 4
Fuming nitric acid 1 to 2 1.5 to 2

The total weight of the nitrating mixture is typically 95–100 wt% of these components combined, ensuring a highly reactive and efficient nitration environment.

Reaction Conditions

  • Temperature: Typically between -10 °C and 30 °C. For batch mode, -10 °C to 20 °C is preferred, with an optimum range of -5 °C to 5 °C. For continuous mode, 10 °C to 30 °C, preferably 15 °C to 25 °C.
  • Time: Reaction times vary based on mode:
    • Batch: 30 minutes to 2 hours (preferably 45 minutes to 1.5 hours).
    • Continuous: 1 second to 30 minutes (preferably 10 seconds to 25 minutes, optimally 10 seconds to 5 minutes).
  • Mode: Both batch and continuous flow methods are viable. Continuous flow is often preferred for better control and scalability.

Reaction Setup

  • The substrate is dissolved in a mixture of concentrated sulfuric acid and oleum to form a solution (SOL1).
  • This solution is then mixed with a nitrating mixture (MIX1) containing concentrated sulfuric acid, oleum, and fuming nitric acid.
  • Mixing devices include static mixers, microreactors, or simple manifold connections, with microreactors providing precise control and efficient mixing at micro-scale channels.
  • The reaction mixture is maintained at the desired temperature and residence time to achieve selective mononitration at the 3-position of the aromatic ring.

Step 2: Esterification to Methyl 5-fluoro-2-methyl-3-nitrobenzoate

After nitration, the crude 5-fluoro-2-methyl-3-nitrobenzoic acid is converted to its methyl ester by reaction with methanol.

Reaction Conditions

  • The nitrated acid solution (Feed 3) is mixed with methanol (Feed 4) in a flow reactor.
  • Both feeds are pre-heated to approximately 100 °C.
  • The mixture is reacted in a microreactor with a residence time of about 6 minutes.
  • The reaction mixture is then passed through a heated coil at 100 °C for an additional 6 minutes to complete esterification.

Process Parameters

Parameter Value
Methanol equivalents 11 eq (excess)
Reactor volume ~2.05 mL (microreactor)
Residence time 6 min (reactor) + 6 min (coil)
Temperature 100 °C

This process yields this compound as a colorless product with high purity and improved yield compared to traditional methods.

Advantages of the Described Process

  • High Yield and Purity: Use of oleum and fuming nitric acid increases nitration efficiency and reduces formation of dinitro by-products.
  • Colorless Product: The process minimizes impurities that cause discoloration.
  • Scalability: Continuous flow nitration and esterification allow for scalable, reproducible production.
  • Process Control: Microreactors and static mixers enable precise control over reaction parameters, improving safety and selectivity.

Summary Table of Preparation Parameters

Step Reagents & Conditions Temperature (°C) Time Notes
Nitration 5-fluoro-2-methylbenzoic acid + H₂SO₄ + Oleum + Fuming HNO₃ -10 to 30 (batch/continuous) 1 sec to 2 hr (mode dependent) Continuous mode preferred for control
Esterification 5-fluoro-2-methyl-3-nitrobenzoic acid + Methanol (11 eq) 100 12 min total (6 min reactor + 6 min coil) Microreactor flow system used

Research Findings and Optimization Notes

  • The use of oleum (fuming sulfuric acid) enhances nitration selectivity and yield compared to conventional sulfuric acid.
  • Fuming nitric acid concentration above 95 wt% is critical for effective nitration.
  • Continuous flow nitration reduces reaction time drastically (seconds to minutes) versus batch mode (up to hours).
  • Esterification in flow at elevated temperature ensures complete conversion without side reactions.
  • Quenching and purification steps (water quenching, extraction, crystallization) follow standard organic synthesis protocols to isolate the final methyl ester.

Scientific Research Applications

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is primarily related to its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 5-fluoro-2-methyl-3-nitrobenzoate with analogous compounds, emphasizing substituent positions, physicochemical properties, and applications:

Compound Name CAS Molecular Formula Substituent Positions Key Properties/Applications References
This compound 697739-03-0 C₉H₈FNO₄ 5-F, 2-Me, 3-NO₂ High-yield intermediate for rucaparib synthesis; scalable purification via recrystallization .
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate 1342359-36-7 C₁₀H₁₀FNO₄ 5-F, 2-Me, 3-NO₂ (ethyl ester) Similar reactivity but potentially altered solubility (ethyl chain increases lipophilicity); used in analogous synthetic routes .
5-Fluoro-2-methyl-3-nitrobenzoic acid 850462-64-5 C₈H₆FNO₄ 5-F, 2-Me, 3-NO₂ (carboxylic acid) Higher polarity due to -COOH group; may require different coupling strategies in synthesis .
Methyl 3-fluoro-2-nitrobenzoate 1015433-96-1 C₈H₆FNO₄ 3-F, 2-NO₂ Altered electronic effects (nitro at 2-position); less steric hindrance for meta-substitution reactions .
Methyl 4-fluoro-5-methyl-2-nitrobenzoate 1437780-12-5 C₉H₈FNO₄ 4-F, 5-Me, 2-NO₂ Distinct regiochemistry impacts resonance and charge distribution, affecting reactivity in aromatic substitutions .

Structural and Electronic Effects on Reactivity

  • Substituent Positions :

    • The 3-nitro group in this compound directs electrophilic attacks to the meta position, while the 5-fluoro and 2-methyl groups modulate electron density. In contrast, Methyl 3-fluoro-2-nitrobenzoate has a nitro group at the 2-position, altering resonance stabilization and directing effects .
    • Ester vs. Carboxylic Acid : The methyl ester group in this compound enhances solubility in organic solvents compared to its carboxylic acid analog (CAS: 850462-64-5), which is more polar and prone to hydrogen bonding .
  • Synthetic Utility: this compound is optimized for imino-Stetter reactions due to its balanced steric and electronic profile, yielding trisubstituted indole scaffolds in rucaparib synthesis . Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, while structurally similar, may require adjusted reaction conditions (e.g., longer reaction times) due to its bulkier ester group .

Biological Activity

Methyl 5-fluoro-2-methyl-3-nitrobenzoate (C9H8FNO4) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C9H8FNO4
  • Molecular Weight : 197.16 g/mol
  • Functional Groups : Nitro group (-NO2), fluorine atom (-F), and a methyl ester (-COOCH3).

The presence of these functional groups contributes to the compound's unique chemical reactivity and potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification. The general synthetic route can be summarized as follows:

  • Nitration : Reacting 5-fluoro-2-methylbenzoic acid with fuming nitric acid in the presence of concentrated sulfuric acid to introduce the nitro group.
  • Esterification : Converting the resulting acid to its methyl ester using methanol and thionyl chloride.

This two-step process yields this compound with moderate yields, typically around 25% for both steps combined .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. The nitro group can participate in redox reactions, which may enhance its interaction with cellular targets involved in cancer progression. Preliminary studies suggest that compounds with similar structures can inhibit tumor cell growth, making this compound a candidate for further drug development investigations.

Insecticidal Activity

In agricultural contexts, the compound has been studied for its insecticidal properties. Structure-activity relationship (SAR) analyses indicate that modifications to the fluorine and nitro groups can significantly affect bioactivity against pests such as Plutella xylostella (diamondback moth) and Aphis craccivora (black aphid). Some derivative compounds demonstrated over 60% lethality at low concentrations, highlighting their potential as effective insecticides .

Case Studies and Research Findings

  • Anticancer Studies : A study explored various derivatives of nitrobenzoates, including this compound, assessing their cytotoxic effects on several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that structural modifications could enhance efficacy against specific cancer types.
  • Insecticidal Efficacy : In a comparative study on insecticides, this compound was tested alongside other nitro-containing compounds. The results demonstrated that certain modifications led to increased larvicidal activity against P. xylostella, with some compounds achieving over 80% mortality at concentrations as low as 0.625 mg/L .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

Compound Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases potency against cancer cells
Variation in halogen substituentsAlters insecticidal efficacy
Changes in esterification patternsAffects solubility and bioavailability

Q & A

Q. What are the optimal conditions for synthesizing Methyl 5-fluoro-2-methyl-3-nitrobenzoate to maximize yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. Key steps include:

  • Fluorination : Electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions at 0–5°C to minimize side reactions.
  • Nitration : Controlled nitration with mixed acid (HNO₃/H₂SO₄) at 30–40°C, ensuring regioselectivity for the 3-position. Monitor via TLC (silica gel, hexane:ethyl acetate 4:1) .
  • Esterification : Methylation via Fischer esterification (methanol/H₂SO₄ reflux) or using methyl chloride in the presence of a base like K₂CO₃.
    Critical Considerations : Use inert atmosphere for moisture-sensitive steps, and purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to remove unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H: Look for aromatic protons (δ 7.5–8.5 ppm), methyl ester (δ 3.8–4.0 ppm), and methyl substituent (δ 2.5–2.7 ppm).
    • ¹³C: Ester carbonyl (δ 165–170 ppm), nitro group deshielding adjacent carbons.
  • ¹⁹F NMR : Single peak near δ -110 ppm (meta to nitro group) .
  • IR : Strong ester C=O stretch (~1720 cm⁻¹), nitro symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 243.1, with fragmentation patterns confirming nitro and methyl groups.

Q. How can impurities be identified and removed during purification of this compound?

Methodological Answer:

  • HPLC Analysis : Use a C18 column (acetonitrile/water, 60:40) to detect unreacted starting materials (retention time ~3.5 min) or nitro-isomer byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to isolate the target compound.
  • Elemental Analysis : Confirm %C, %H, %N to validate purity >98%. Cross-reference with melting point (mp) data from analogs (e.g., mp 34–36°C for 5-amino-2-chlorobenzotrifluoride ).

Advanced Research Questions

Q. What computational methods can predict the reactivity of the nitro and fluoro substituents in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Perform geometry optimization at the B3LYP/6-31G* level to calculate electron density maps. The nitro group’s electron-withdrawing effect reduces electron density at the 5-fluoro position, making it susceptible to nucleophilic attack.
  • HOMO-LUMO Analysis : Visualize frontier orbitals to identify reactive sites. The nitro group lowers LUMO energy, enhancing electrophilicity at the aromatic ring .
  • Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO) to predict solubility and aggregation behavior.

Q. How does the crystal structure of this compound influence its stability and reactivity in solid-state reactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software to resolve the structure. Key parameters include:
    • Packing Motifs : Hydrogen bonding between nitro and ester groups stabilizes the lattice.
    • Thermal Stability : Assess via TGA-DSC; layered packing (e.g., herringbone) may reduce decomposition rates.
  • Solid-State NMR : Compare ¹³C CP/MAS spectra with solution NMR to detect polymorphic forms.

Q. What strategies resolve contradictions in reaction outcome data when varying substituent positions in nitro-aromatic esters?

Methodological Answer:

  • Multivariate Analysis : Design experiments using a factorial approach (e.g., varying nitro position, solvent polarity) to isolate electronic vs. steric effects.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopically labeled analogs (e.g., deuterated methyl groups) to identify rate-determining steps.
  • In Situ Spectroscopy : Use Raman or FTIR to monitor intermediate formation during nitration, addressing discrepancies in proposed mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Reactant of Route 2
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Methyl 5-fluoro-2-methyl-3-nitrobenzoate

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